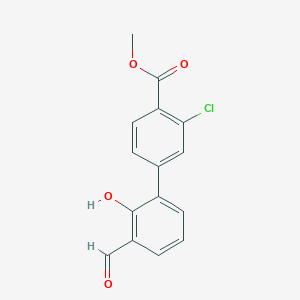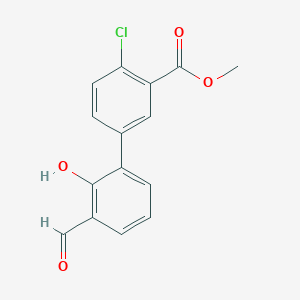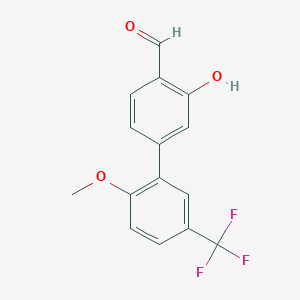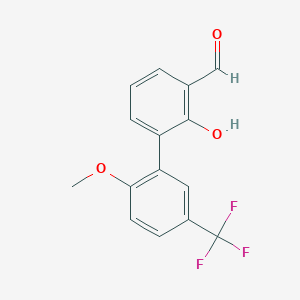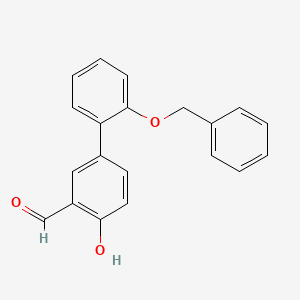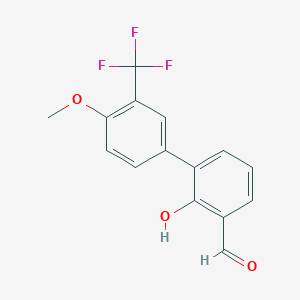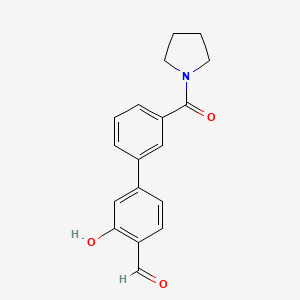
5-(2-Benzyloxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzyloxyphenyl)-2-formylphenol, 95% (5-B2FP) is a chemical compound that is widely used in the scientific research community for a variety of applications. It is a white to off-white crystalline solid with a molecular weight of 278.31 g/mol and a melting point of 102-104°C. 5-B2FP has been used in studies related to biochemistry, molecular biology, and chemical synthesis.
Aplicaciones Científicas De Investigación
5-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases. It has also been used in the synthesis of novel compounds with potential therapeutic applications, such as compounds that can inhibit the growth of human cancer cells. In addition, 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been used in the synthesis of compounds that can act as inhibitors of the enzyme cytochrome P450.
Mecanismo De Acción
The mechanism of action of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes involved in the metabolism of other compounds. For example, 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% are not well-understood. However, it has been shown to inhibit the enzyme cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. In addition, the compound has been shown to inhibit the growth of human cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in 95% purity. In addition, it is easy to handle and store, and it is relatively stable at room temperature. However, the compound is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-(2-Benzyloxyphenyl)-2-formylphenol, 95%. These include further studies on its mechanism of action, its potential therapeutic applications, and its ability to inhibit the growth of human cancer cells. Additionally, further studies could be conducted to determine the effects of the compound on other biological systems. Finally, research could be conducted to develop new synthetic methods for the preparation of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95%.
Métodos De Síntesis
5-(2-Benzyloxyphenyl)-2-formylphenol, 95% can be synthesized from 2-hydroxybenzaldehyde, benzyl bromide, and sodium hydroxide. The reaction involves the condensation of the 2-hydroxybenzaldehyde and benzyl bromide in the presence of sodium hydroxide to form 5-(2-Benzyloxyphenyl)-2-formylphenol, 95%. The reaction is typically carried out at room temperature, and the product is isolated in 95% purity.
Propiedades
IUPAC Name |
2-hydroxy-4-(2-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-17-11-10-16(12-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYSQQUYXIADPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685376 |
Source


|
| Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1261890-44-1 |
Source


|
| Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)

